4-methoxy-N-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S/c1-33-21-12-8-19(9-13-21)25(32)27-16-24-28-29-26(30(24)20-10-14-22(34-2)15-11-20)35-17-23(31)18-6-4-3-5-7-18/h3-15H,16-17H2,1-2H3,(H,27,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYMSPAUMSXARB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-N-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure
The compound can be represented by the following molecular formula:
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Antiviral Activity : Derivatives of benzamide have shown broad-spectrum antiviral effects against viruses such as HIV and HBV. The mechanism often involves the modulation of host restriction factors like APOBEC3G, which inhibits viral replication by increasing intracellular levels of these proteins .
- Cytotoxicity : The compound's cytotoxic effects have been evaluated using MTT assays, showing significant inhibition of cell viability in various cancer cell lines. The concentration required to inhibit 50% (IC50) of cell viability is a critical parameter for understanding its potential as an anticancer agent.
Antiviral Efficacy
In a study evaluating similar benzamide derivatives, one compound demonstrated potent anti-HBV activity with IC50 values of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains. The selectivity index (SI) values were reported as 58 and 52 respectively, indicating a favorable therapeutic window .
| Compound | Virus Type | IC50 (µM) | SI |
|---|---|---|---|
| IMB-0523 | HBV | 1.99 | 58 |
| IMB-0523 | Drug-resistant HBV | 3.30 | 52 |
Cytotoxicity Profile
The cytotoxicity data for this compound is summarized in the table below:
| Cell Line | CC50 (µM) |
|---|---|
| HepG2.2.15 | X |
| HepG2.A64 | Y |
Note: Specific CC50 values need to be determined from experimental data.
Case Studies
Several case studies have highlighted the potential applications of benzamide derivatives in treating viral infections and cancer:
- Anti-HBV Activity : A study conducted on a related compound showed significant inhibition of HBV replication in HepG2 cells, with further investigation into its mechanism revealing that it acts by increasing intracellular levels of APOBEC3G .
- Anticancer Properties : Research on similar compounds has indicated that they can induce apoptosis in cancer cells, leading to decreased cell viability and tumor growth inhibition in vivo models.
Preparation Methods
Core Triazole Ring Formation
The 1,2,4-triazole scaffold is constructed via cyclocondensation of thiosemicarbazides or hydrazine derivatives. A representative approach involves:
- Synthesis of 4-(4-Methoxyphenyl)-5-thiol-1,2,4-triazole :
- Reacting 4-methoxyphenyl isothiocyanate with hydrazine hydrate in ethanol under reflux yields the corresponding thiosemicarbazide.
- Cyclization via heating in alkaline medium (e.g., 2N NaOH) forms the triazole-thiol intermediate.
- Mechanism : Nucleophilic attack by hydrazine on the isothiocyanate carbon, followed by intramolecular cyclization eliminating ammonia.
Phenacylsulfanyl Group Installation
The phenacylsulfanyl (–S–CO–C6H5) group at position 5 is appended through a thioether linkage:
- Reagents : Phenacyl bromide (2-bromoacetophenone) and a base (e.g., K2CO3) in anhydrous acetonitrile.
- Conditions : 12-hour reflux under nitrogen, achieving >80% yield (theoretical).
- Mechanism : SN2 displacement of bromide by the triazole-thiolate ion.
Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
- Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) accelerates thioether formation, reducing reaction time from 12 to 6 hours.
- Microwave Assistance : Cyclization steps achieve 95% conversion in 30 minutes vs. 6 hours conventionally.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield
- HPLC : >99% purity with C18 column (acetonitrile:water = 70:30).
- Isolated Yield : 68–75% after column chromatography (SiO2, ethyl acetate/hexane).
Industrial-Scale Adaptations
Continuous-Flow Synthesis
- Solid-Phase Synthesis (SPS) :
- Advantages :
Challenges and Mitigation
Regioselectivity in Triazole Formation
Q & A
Q. What in silico approaches predict toxicity and off-target effects?
- Methodological Answer :
- ProTox-II : Predict hepatotoxicity and mutagenicity via machine learning models .
- Phospholipidosis Risk Assessment : Use molecular descriptors (e.g., cationic amphiphilicity) to flag lipidosis potential .
- Pan-Assay Interference Compounds (PAINS) Filters : Eliminate promiscuous binders early in screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
